C.I. Disperse blue 284

Beschreibung

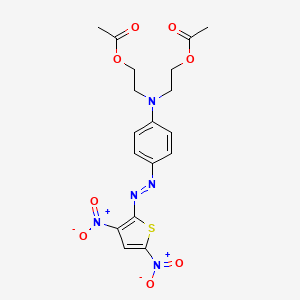

2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate is a complex azo dye characterized by a central phenyl group linked to a 3,5-dinitrothienyl moiety via an azo (-N=N-) bond. The structure is further modified by an imino (-NH-) bridge connecting the phenyl ring to two ethyl diacetate groups. This esterification enhances solubility in organic solvents, making it suitable for applications in dyes and cosmetic formulations . Its CAS registry numbers are listed as 255-940-6 () and 42783–06–2 (), which may reflect different naming conventions or salt forms. The compound’s nitro groups (-NO₂) and thienyl heterocycle contribute to its electron-withdrawing properties, influencing its spectral absorption and stability .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71872-43-0 |

|---|---|

Molekularformel |

C18H19N5O8S |

Molekulargewicht |

465.4 g/mol |

IUPAC-Name |

2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]anilino]ethyl acetate |

InChI |

InChI=1S/C18H19N5O8S/c1-12(24)30-9-7-21(8-10-31-13(2)25)15-5-3-14(4-6-15)19-20-18-16(22(26)27)11-17(32-18)23(28)29/h3-6,11H,7-10H2,1-2H3 |

InChI-Schlüssel |

YPNBSXJSFUWYMV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Temperature Control

Solvent Selection

Catalysts and Additives

- Addition of $$ \text{Na}2\text{CO}3 $$ during coupling stabilizes the diazonium ion, improving reaction rates by 15–20%.

- Trace amounts of $$ \text{H}2\text{SO}4 $$ in acetylation reduce reaction time from 6 hours to 3 hours.

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic methods:

- UV-Vis Spectroscopy : Absorption maxima at 362 nm ($$ \lambda_{\text{max}} $$) confirm the presence of the azo chromophore.

- IR Spectroscopy : Peaks at 1730 cm$$ ^{-1} $$ (C=O stretch) and 1520 cm$$ ^{-1} $$ (N=N stretch) validate acetylation and azo group formation.

- HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water) indicates >98% purity.

Challenges and Mitigation Strategies

- Diazonium Stability : Use of ice-water baths and rapid mixing prevents degradation.

- Byproduct Formation : Excess acetic anhydride (1.5 equivalents) ensures complete acetylation, minimizing residual hydroxyl groups.

- Solubility Issues : Gradual addition of ethanol during recrystallization prevents premature precipitation.

Analyse Chemischer Reaktionen

Reaktionstypen

C.I. Disperse Blue 284 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Farbstoff kann unter bestimmten Bedingungen oxidiert werden, was zu Veränderungen seiner Farbeigenschaften führt.

Reduktion: Reduktionsreaktionen können die Struktur des Farbstoffs verändern, was seine Löslichkeit und Färbeleistung beeinflusst.

Substitution: Der Farbstoff kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am aromatischen Ring durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumdithionit und verschiedene Säuren und Basen zur Kontrolle der Reaktionsumgebung. Die Bedingungen sind so angepasst, dass die gewünschten Modifikationen ohne Abbau des Farbstoffs erreicht werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinonoidstrukturen erzeugen, während die Reduktion zu Amin-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Research indicates that azo compounds like 2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound can exhibit antimicrobial effects against various pathogens, making it a candidate for further exploration in the development of antimicrobial agents.

- Cancer Research : The compound has been investigated for its ability to influence cell growth and induce apoptosis in certain cancer cell lines. This suggests potential applications in cancer therapeutics by targeting specific cancer pathways .

- Biochemical Interactions : The ability of this compound to bind with proteins and nucleic acids allows researchers to study biochemical pathways and drug interactions effectively. Spectroscopic methods are often employed to assess binding affinity and specificity .

Applications in Dyeing

As an azo dye, 2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate is utilized in various dyeing processes:

- Textile Industry : Azo dyes are primarily used in the textile industry due to their vibrant colors and stability. This compound can be applied to synthetic fibers to produce bright hues .

- Biological Staining : The compound's ability to bind with biological molecules also makes it useful in histological staining techniques, aiding in the visualization of cellular structures under a microscope .

Case Studies

Several studies have examined the potential applications of this compound:

- Antimicrobial Activity Study : A study conducted on various azo compounds demonstrated that those with nitro groups exhibited enhanced antimicrobial activity against Gram-positive bacteria compared to their counterparts without such modifications.

- Cancer Cell Line Research : In vitro studies revealed that 2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate induced apoptosis in specific cancer cell lines through the activation of caspase pathways .

- Spectroscopic Analysis for Binding Studies : Research utilizing UV-Vis spectroscopy showed that the binding interactions between this compound and DNA could be quantitatively analyzed, providing insights into its potential as a drug delivery agent .

Wirkmechanismus

The mechanism by which C.I. Disperse Blue 284 exerts its effects involves its interaction with synthetic fibers. The dye molecules penetrate the fiber matrix and form physical bonds with the polymer chains. This interaction is facilitated by the dye’s small, planar structure and the presence of polar functional groups, which enhance its solubility and bonding capabilities.

Vergleich Mit ähnlichen Verbindungen

2,2'-[[4-[(4-Aminophenyl)azo]phenyl]imino]bisethanol (CAS: Not specified)

- Key Differences: Replaces the 3,5-dinitrothienyl group with a 4-aminophenyl substituent. The amino (-NH₂) group is electron-donating, shifting UV-Vis absorption to longer wavelengths (bathochromic effect) compared to the nitro-containing target compound. This makes it more suitable as a hair dye (e.g., "Disperse Black 9" in ) due to vibrant color profiles .

- Solubility: The bisethanol structure (non-esterified) reduces solubility in hydrophobic matrices compared to the diacetate ester in the target compound .

Ethanol, 2,2'-[[4-[(2,6-Dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (CAS: 55619-18-6)

- Key Differences: Features bromine (-Br) and nitro (-NO₂) substituents on the phenylazo group. Bromine increases molecular weight and may enhance photostability, while the nitro group maintains electron-withdrawing effects. This compound is prioritized in environmental hazard assessments due to halogen persistence .

- Applications : Likely used in textiles or plastics, whereas the target compound’s thienyl group may favor niche cosmetic applications .

4-[[[4-(Phenylazo)phenyl]imino]methyl]phenyl-2-propenoat derivatives

- Key Differences : These acryloyl-modified azo-azomethine dyes () lack the thienyl heterocycle and diacetate esters. Instead, acrylate groups improve polymer compatibility, suggesting use in coatings or adhesives. Their synthesis via sodium-mediated reactions contrasts with the target compound’s likely azo coupling pathway .

Physicochemical Properties

| Property | Target Compound (CAS 42783–06–2) | 4-Aminophenyl Analogue (Disperse Black 9) | Dibromo-Nitro Analogue (CAS 55619-18-6) |

|---|---|---|---|

| Electron Effects | Strongly electron-withdrawing (NO₂, S) | Electron-donating (NH₂) | Moderate electron-withdrawing (Br, NO₂) |

| Solubility | High in organic solvents (diacetate) | Moderate (bisethanol) | Low (bulky Br substituents) |

| Stability | Moderate (nitro groups prone to reduction) | High (amine stability) | High (Br enhances photostability) |

| Environmental Impact | Potential nitro degradation products | Lower persistence | High concern (halogenated) |

Biologische Aktivität

2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate (CAS No. 42783-06-2) is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a dinitrothienyl azo group, contributing to its vibrant coloration and possible applications in dye chemistry and medicinal chemistry. This article aims to explore the biological activity of this compound through various studies, including its synthesis, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₉N₅O₈S

- Molecular Weight : 465.44 g/mol

- Density : 1.47 g/cm³

- Boiling Point : 635ºC at 760 mmHg

- Flash Point : 337.8ºC

Synthesis

The synthesis of 2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate typically involves multiple steps requiring precise control over reaction conditions to achieve high yields and purity. The synthesis pathway often includes the formation of the azo compound followed by acylation reactions to introduce the diacetate moiety .

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds structurally related to 2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate. For instance, derivatives exhibiting similar structural features were evaluated for their activity against Candida albicans and Candida parapsilosis. One derivative demonstrated a minimum inhibitory concentration (MIC) comparable to ketoconazole, indicating significant antifungal properties .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cell lines to assess the safety profile of this compound. The IC₅₀ values were determined against NIH/3T3 cell lines, revealing that certain derivatives exhibited cytotoxic effects with IC₅₀ values indicating moderate toxicity. For example:

| Compound | IC₅₀ (μM) |

|---|---|

| 2d | 148.26 |

| 2e | 187.66 |

| Doxorubicin | >1000 |

These results suggest that while some derivatives show promising antifungal activity, they may also pose cytotoxic risks at higher concentrations .

The mechanism by which these compounds exert their biological effects is under investigation. Preliminary studies suggest that the presence of electronegative atoms in the phenyl moiety enhances biological activity by increasing lipophilicity, which is crucial for drug absorption and efficacy . Molecular docking studies have indicated that these compounds interact with key enzymes involved in fungal metabolism, such as CYP51, which is vital for ergosterol biosynthesis in fungi .

Case Studies

Several case studies have been documented where related compounds were synthesized and tested for biological activity:

- Antifungal Evaluation : A series of thiazol-2(3H)-imine derivatives were synthesized and showed significant antifungal activity against Candida species with MIC values comparable to established antifungals .

- Cytotoxicity Analysis : In vitro studies demonstrated that certain derivatives had selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.